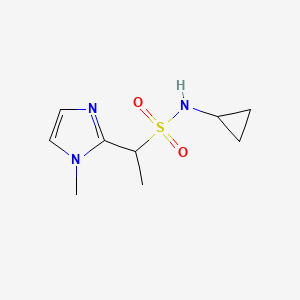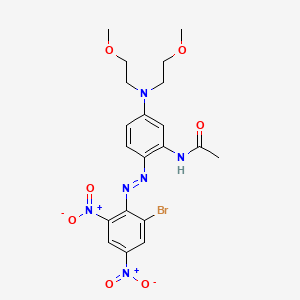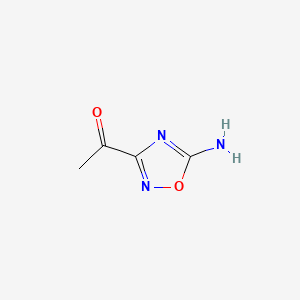
1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone is a heterocyclic compound featuring an oxadiazole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in the synthesis of new materials and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of amidoximes with acyl chlorides under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, yielding the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxadiazole N-oxides, reduced heterocycles, and substituted oxadiazole derivatives .
Applications De Recherche Scientifique
1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the production of high-energy materials and as a precursor for various industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
42837-62-7 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
1-(5-amino-1,2,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H5N3O2/c1-2(8)3-6-4(5)9-7-3/h1H3,(H2,5,6,7) |
Clé InChI |
JLCNFOBYKXAGSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NOC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





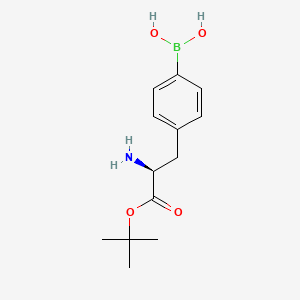
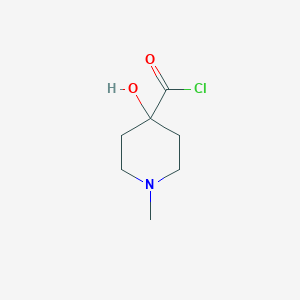

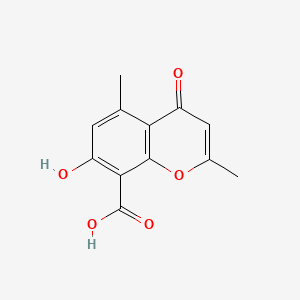
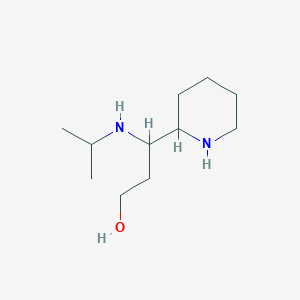

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
